(S)-(-)-Methyl p-tolyl sulfoxide

Catalog No.
S3713751
CAS No.
5056-07-5
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-Methyl p-tolyl sulfoxide

CAS Number

5056-07-5

Product Name

(S)-(-)-Methyl p-tolyl sulfoxide

IUPAC Name

1-methyl-4-[(S)-methylsulfinyl]benzene

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1

InChI Key

FEVALTJSQBFLEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C

The exact mass of the compound (S)-(-)-Methyl p-tolyl sulfoxide is 154.04523611 g/mol and the complexity rating of the compound is 125. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-Methyl p-tolyl sulfoxide (CAS 5056-07-5) is a highly enantiopure chiral sulfoxide widely procured as a chiral auxiliary, ligand, and building block in asymmetric synthesis . Characterized by its stable stereogenic sulfur atom, it features a p-tolyl group that provides essential steric bulk and favorable crystallization properties compared to simpler alkyl or phenyl sulfoxides. Commercially supplied at ≥99% enantiomeric excess (ee), it is utilized in the stereocontrolled synthesis of transition-metal complexes, the preparation of optically active β-disulfoxides, and the enantioselective synthesis of active pharmaceutical ingredients (APIs) [1]. Its high optical purity and predictable stereochemical induction make it a critical raw material for processes requiring strict absolute configuration control.

Substituting (S)-(-)-Methyl p-tolyl sulfoxide with its racemic counterpart or structural analogs fundamentally compromises asymmetric synthesis workflows. Using racemic methyl p-tolyl sulfoxide results in a 0% enantiomeric excess in downstream products, yielding racemic mixtures that require costly and inefficient chiral chromatography to resolve [1]. Substituting with the opposite enantiomer, (R)-(+)-methyl p-tolyl sulfoxide, directly inverts the stereochemical outcome, producing the wrong target diastereomer. Furthermore, replacing the p-tolyl group with a phenyl group (methyl phenyl sulfoxide) reduces steric differentiation and alters the solubility and crystallization profiles, often leading to lower diastereomeric excesses and complicating the isolation of enantiopure intermediates [2]. Therefore, procurement must strictly specify the (S)-(-) enantiomer to ensure predictable, high-yield asymmetric induction.

Diastereomeric Excess in Ruthenium Complex Synthesis

In the synthesis of optically active octahedral ruthenium bis(diimine) complexes, the use of (S)-(-)-methyl p-tolyl sulfoxide as a chiral auxiliary provides high asymmetric induction [1]. Reactions with racemic cis-[Ru(bpy)2(Cl)2] yield chiral sulfoxide complexes with 73–76% diastereomeric excess (de), which can be further resolved to >99.9% ee. In contrast, using racemic methyl p-tolyl sulfoxide provides 0% de, failing to resolve the metal center's chirality [1].

Evidence DimensionDiastereomeric excess (de) of synthesized Ru complexes
Target Compound Data73–76% de, resolvable to >99.9% ee
Comparator Or BaselineRacemic methyl p-tolyl sulfoxide (0% de)
Quantified DifferenceAbsolute gain of 73-76% de prior to resolution
ConditionsMicrowave irradiation of racemic cis-[Ru(bpy)2(Cl)2] with the sulfoxide auxiliary

Essential for manufacturing enantiopure transition-metal catalysts without relying on complex, low-yield downstream chiral resolution.

Steric Bulk Advantage for High Enantioselectivity

The para-methyl group on the phenyl ring of (S)-(-)-methyl p-tolyl sulfoxide provides critical steric bulk that enhances stereoselectivity compared to less substituted analogs. In asymmetric oxidations and auxiliary-driven syntheses, p-tolyl methyl systems consistently achieve >90% ee and high yields (~90%) [1]. In contrast, systems lacking optimal steric differentiation (such as ortho-substituted or ester-functionalized aryl methyl sulfides) exhibit significantly lower performance, dropping to ~60% ee and 50% yield [2]. The p-tolyl group also improves the crystallinity of the sulfoxide, facilitating purification by recrystallization to >99.5% ee [1].

Evidence DimensionEnantiomeric excess and yield in asymmetric processes
Target Compound Data>90% ee, ~90% yield
Comparator Or BaselineSuboptimal aryl methyl systems (~60% ee, ~50% yield)
Quantified Difference30% increase in ee and 40% increase in yield
ConditionsAsymmetric oxidation and subsequent chiral auxiliary applications

The specific p-tolyl substitution pattern maximizes steric control and allows for easy upgrading of optical purity via crystallization, lowering overall manufacturing costs.

Enantiomeric Purity in API Cleavage Workflows

(S)-(-)-Methyl p-tolyl sulfoxide frameworks are highly effective in the enantioselective synthesis of APIs, such as the chiral dopamine uptake inhibitor modafinil. When utilizing a chiral-at-metal complex guided by the specific sulfoxide stereocenter, the subsequent cleavage of the auxiliary yields chiral modafinil acid with >98% ee [1]. Direct asymmetric oxidation methods lacking this specific chiral framework often yield lower initial ee values (80-90%), necessitating additional purification steps [1].

Evidence DimensionEnantiomeric excess of cleaved API product
Target Compound Data>98% ee
Comparator Or BaselineDirect unguided asymmetric oxidation (80-90% ee)
Quantified Difference8-18% higher enantiomeric excess upon cleavage
ConditionsCleavage of sulfoxide complexes with trifluoroacetic acid (TFA)

High-ee cleavage directly supports pharmaceutical procurement requirements for single-enantiomer APIs, avoiding product loss during chiral resolution.

Asymmetric Synthesis of Chiral Transition Metal Catalysts

Utilizing the compound as a chiral ligand to resolve racemic metal complexes (e.g., Ruthenium or Platinum) into single enantiomers with >99% ee for downstream catalytic applications [1].

Production of Single-Enantiomer Pharmaceuticals

Serving as a chiral auxiliary in the synthesis of APIs like modafinil, where strict stereochemical control is mandated by regulatory agencies to ensure high enantiomeric purity without excessive downstream resolution [2].

Synthesis of Optically Active Organic Building Blocks

Acting as a nucleophilic reagent via α-sulfinylcarbanion formation to transfer chirality in the construction of complex intermediates, such as optically active β-disulfoxides and N-hydroxylamines .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

154.04523611 g/mol

Monoisotopic Mass

154.04523611 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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